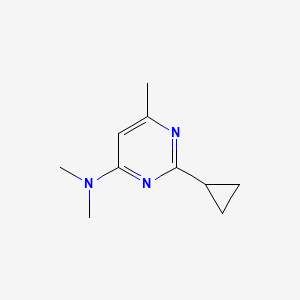

2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine” is a pyrimidinamine derivative . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .Wissenschaftliche Forschungsanwendungen

Synthesis of α-Aminophosphonates

2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates have been synthesized using a simple and efficient method from a three-component condensation reaction. This reaction involves 2-cyclopropylpyrimidin-4-carbaldehyde, various anilines/benzothiazole amines, and different phosphites, utilizing phosphomolybdic acid in dichloromethane at room temperature. The process yields good to excellent results with short reaction times, indicating a valuable methodology for generating α-aminophosphonates with potential applications in various fields including medicinal chemistry and agriculture (P. S. Reddy et al., 2014).

Crystal Structure Analysis

The crystal structure of cyprodinil, a compound structurally related to 2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine, was studied to understand its molecular geometry and interactions. The study revealed the dihedral angles between the planes of the central pyrimidine ring and the terminal phenyl ring, as well as the cyclopropane ring system. This analysis provides insights into the structural aspects of similar compounds, which can be crucial for the design of new materials or drugs (Youngeun Jeon et al., 2015).

Synthesis of Pyrimidinylpyrrolidines

A study demonstrated the synthesis of highly functionalized pyrimidinylpyrrolidines via an atom-economic cascade synthesis. This process involves the reaction of aminomethyl heterocycles with 4,6-dimethyl-2-formylpyrimidine and secondary amines with different aldehydes. The synthesis pathway yields single diastereomers through endo-transition states, highlighting a method for constructing complex heterocyclic structures that could have implications in drug development and synthetic organic chemistry (Elghareeb E. Elboray et al., 2011).

Water Treatment and Antibiotic Oxidation

Research into the oxidation of antibiotics during water treatment with potassium permanganate has shown that compounds similar to 2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine undergo oxidation without full mineralization. This study offers insights into reaction pathways, product identification, and the impact on antibacterial activity, which is significant for understanding the environmental fate and treatment of pharmaceutical compounds in water systems (Lanhua Hu et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds like 4-cyclopropyl-6-methyl-n-phenyl-n-trifluoroacetyl-pyrimidin-2-amine have been studied, which might share some common targets due to structural similarities.

Mode of Action

It’s known that nucleophilic attack on pyrimidines can be highly regioselective, favoring the formation of c-4 substituted products . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Cryptic halogenation reactions have been reported in natural product biosynthesis , which could potentially be relevant to the action of this compound.

Pharmacokinetics

Similar compounds like 4-cyclopropyl-6-methyl-n-phenyl-n-trifluoroacetyl-pyrimidin-2-amine have been studied, which might share some common pharmacokinetic properties due to structural similarities.

Result of Action

It’s known that nucleophilic substitution reactions at the benzylic position can occur via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might induce similar effects.

Action Environment

It’s known that the suzuki–miyaura coupling reaction, which is relevant to the synthesis of similar compounds, can be influenced by a variety of factors .

Eigenschaften

IUPAC Name |

2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7-6-9(13(2)3)12-10(11-7)8-4-5-8/h6,8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWOKQMGHVMCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-N,N,6-trimethylpyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2886449.png)

![4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol](/img/structure/B2886454.png)

![3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2886456.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole](/img/structure/B2886459.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2886460.png)

![N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2886461.png)

![3-Methyl-1-(2-methylpropylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2886466.png)